
3-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H18FN3O3S and its molecular weight is 423.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorine Atom Introduction and Selectivity Enhancement
The introduction of a fluorine atom into benzenesulfonamide derivatives has been shown to preserve COX-2 potency while notably increasing COX-1/COX-2 selectivity. This strategy led to the identification of potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, which are currently in phase II clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Synthesis of Fluorinated Derivatives
Research on the synthesis of fluorinated derivatives, such as 3-fluoroisoquinoline and 2-fluoroquinoline, has demonstrated the feasibility of achieving high yields through intramolecular substitution of sulfonamide nitrogens for vinylic fluorines. This method highlights the potential of fluorine substitution in enhancing the reactivity and selectivity of synthesized compounds (Ichikawa et al., 2006).
Interaction with Human Serum Albumin
Studies on fluorodihydroquinazolin derivatives have explored their interaction with human serum albumin (HSA). These compounds, including fluorine-substituted dihydroquinazoline derivatives, can bind to HSA, induce conformation and secondary structure changes, and quench the intrinsic fluorescence of HSA through a static quenching mechanism. The research suggests that fluorine substitution in the benzene ring can increase interactions with HSA, enhancing the affinity through hydrophobic effects (Wang et al., 2016).
Carbonic Anhydrase Inhibition
A series of compounds incorporating benzenesulfonamide moieties with fluorine substitution have shown potent inhibitory effects against human carbonic anhydrase isoforms hCA I and II. The 4-fluoro substituted derivative, in particular, exhibited effective inhibition, suggesting a promising lead for conditions where the activity of cytosolic isoforms is dysregulated (Bilginer et al., 2019).
Eigenschaften
IUPAC Name |
3-fluoro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-14-12-17(26-15(2)24-21-9-4-3-8-19(21)22(26)27)10-11-20(14)25-30(28,29)18-7-5-6-16(23)13-18/h3-13,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEGIYHLFOAADK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
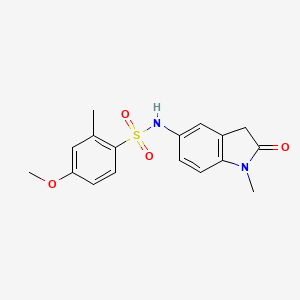
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(1-phenylethylamino)purine-2,6-dione](/img/structure/B2529480.png)

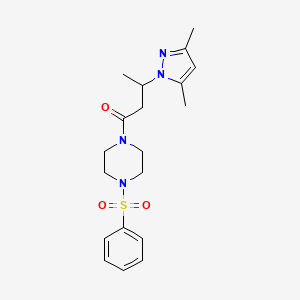

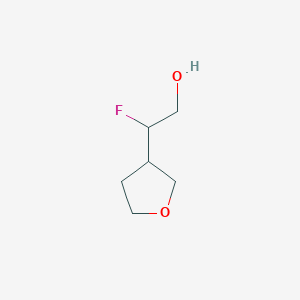

![1-{[(6-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2529492.png)
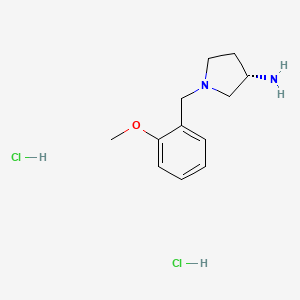
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2529498.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2529499.png)
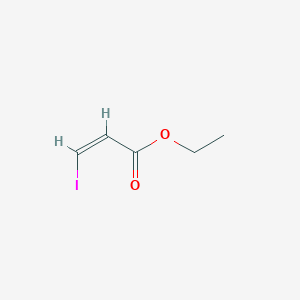

![ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529502.png)
